molecular formula C16H13NO2 B8505590 4-Hydroxy-3-(2-methylphenyl)quinolin-2(1H)-one CAS No. 89090-27-7

4-Hydroxy-3-(2-methylphenyl)quinolin-2(1H)-one

Cat. No. B8505590
M. Wt: 251.28 g/mol
InChI Key: ZADAUMPQRWXRQI-UHFFFAOYSA-N
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Patent
US04607039

Procedure details

A mixture of methyl N-(o-tolylacetyl)anthranilate (2.8 g.) and sodium hydride (1.1 g. of a 50% w/w dispersion in mineral oil) in toluene (50ml.) was heated at 100° for 1 hr. The reaction mixture was cooled and extracted with water (2×50 ml.). The aqueous extract was acidified to pH 2. The solid which precipitated was filtered off, stirred together with hot ethanol (25 ml.), and the mixture filtered to give 4-hydroxy-3-o-tolylquinolin-2-one, m.p. over 300°.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:21])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]([NH:10][C:11]1[C:12](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:13]([O:15]C)=O)=[O:9].[H-].[Na+]>C1(C)C=CC=CC=1>[OH:15][C:13]1[C:12]2[C:11](=[CH:20][CH:19]=[CH:18][CH:17]=2)[NH:10][C:8](=[O:9])[C:7]=1[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C1(=C(C=CC=C1)CC(=O)NC=1C(C(=O)OC)=CC=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred together with hot ethanol (25 ml.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with water (2×50 ml.)
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
FILTRATION
Type
FILTRATION
Details
the mixture filtered

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(NC2=CC=CC=C12)=O)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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